molecular formula C17H16F3N7O B2720517 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2415566-21-9

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2720517
CAS No.: 2415566-21-9
M. Wt: 391.358
InChI Key: BCGFSDYFZCVIFA-UHFFFAOYSA-N
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Description

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyridazine core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones. The piperazine moiety is then introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the pyridine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the pyridine ring.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biological research, 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can be used to study enzyme interactions and cellular pathways. Its potential as a pharmacological agent makes it a candidate for drug discovery and development .

Medicine

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various cellular pathways. This can lead to changes in cellular function and ultimately result in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
  • (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-[4-[5-(difluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
  • (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-[4-[5-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

Uniqueness

The uniqueness of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine lies in its specific combination of functional groups and structural features. The presence of the trifluoromethyl group on the pyridine ring, combined with the triazolopyridazine core and piperazine moiety, gives it distinct chemical and biological properties that differentiate it from similar compounds .

Properties

IUPAC Name

(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N7O/c1-11-22-23-15-5-3-13(24-27(11)15)16(28)26-8-6-25(7-9-26)14-4-2-12(10-21-14)17(18,19)20/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGFSDYFZCVIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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